6-isopropyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-methoxyphenyl)-5-methyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a furochromenone core with methoxyphenyl, methyl, and isopropyl substituents, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-methyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-5-methyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(4-methoxyphenyl)-5-methyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-methyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its antioxidant activity may involve the scavenging of free radicals and the inhibition of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-methoxyphenyl)-5-methyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one include other furochromenones and chromanones, such as:
- 3-(4-methoxyphenyl)-5-methyl-6-(propan-2-yl)-chroman-4-one
- 3-(4-methoxyphenyl)-5-methyl-6-(propan-2-yl)-chromen-2-one
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-5-methyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one lies in its specific substitution pattern and the presence of the furochromenone core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H20O4 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-6-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H20O4/c1-12(2)21-13(3)16-9-17-18(14-5-7-15(24-4)8-6-14)11-25-19(17)10-20(16)26-22(21)23/h5-12H,1-4H3 |
InChI Key |
QQGWFYITNBEGFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C(C)C |
Origin of Product |
United States |
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